molecular formula C17H16F3N3O2 B2614223 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034276-55-4

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2614223
CAS RN: 2034276-55-4
M. Wt: 351.329
InChI Key: SANWUQUFNPTQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents Synthesis : A series of acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

  • Cardiotonic Agents : Certain acetamide derivatives have been identified as potent positive inotropes in dogs, suggesting their potential in treating heart-related conditions (Robertson et al., 1986).

  • Anion Coordination : Studies on the spatial orientation of amide derivatives in anion coordination have provided insights into their structural properties, which can be leveraged in designing more effective compounds (Kalita & Baruah, 2010).

Structural and Property Studies

  • Structural Aspects of Amides : Research on the structural aspects of amide-containing compounds has led to a better understanding of their properties, such as fluorescence and gel formation, which could have implications for pharmaceutical and material science applications (Karmakar et al., 2007).

  • Antiprotozoal Agents : Novel quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, showcasing potential as leads for developing new treatments for protozoal infections (Patel et al., 2017).

  • Polymorphs of Pharmaceuticals : The study of polymorphs and hydrates of certain pharmaceutical compounds reveals important considerations for their stability and conversion in aqueous media, which is crucial for drug formulation and delivery (Petrova et al., 2009).

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-3-1-2-10(6-12)7-15(24)21-13-4-5-14-11(8-13)9-16(25)23-22-14/h1-3,6,9,13H,4-5,7-8H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWUQUFNPTQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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